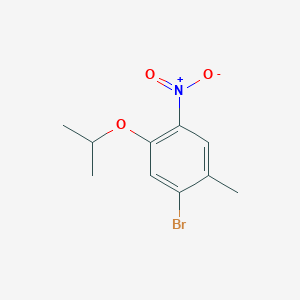![molecular formula C9H7BrN2O2 B1375472 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000845-67-9](/img/structure/B1375472.png)
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000845-67-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) .Scientific Research Applications
Medicinal Chemistry: Drug Development
Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their favorable interactions with biological systems .
Antimicrobial Research: Tuberculosis Treatment
Research has shown that imidazo[1,2-a]pyridine analogues can be effective in treating tuberculosis (TB). For instance, a derivative named Q203 showed significant reduction in bacterial load in an acute TB mouse model .
Material Science: Structural Character
The structural character of imidazopyridines makes them useful in material science. Their unique properties can be leveraged in creating new materials with specific functions or characteristics .
Synthesis of Chiral Compounds
Imidazopyridine derivatives are used in the synthesis of chiral compounds, which are crucial in creating specific enantiomers of a substance for research or therapeutic use .
Anticancer Research
A novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives has been designed and synthesized, showing potential anticancer activity. This indicates that derivatives of imidazopyridines could be explored further for cancer treatment .
Chemical Synthesis: Building Blocks
The compound can serve as a building block in chemical synthesis, providing a starting point for creating a wide array of complex molecules for various applications .
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBREWWYKGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)







